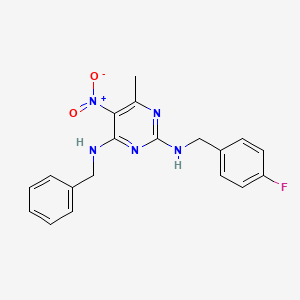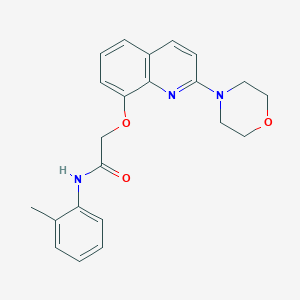
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, also known as K252a, is a natural product isolated from the fermentation broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide inhibits protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C.
Biochemical and Physiological Effects:
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has also been shown to inhibit angiogenesis and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of protein kinases in cellular processes. However, its potency can also be a limitation, as it can inhibit multiple kinases at high concentrations. Additionally, 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, there is potential for the development of new inhibitors based on the structure of 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide.
Métodos De Síntesis
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide can be synthesized through a multi-step process starting from 2-amino-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid. The synthesis involves several chemical reactions including acylation, cyclization and reduction. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been widely used in scientific research for its ability to inhibit protein kinases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been used to study the role of protein kinases in various cellular processes and signaling pathways.
Propiedades
IUPAC Name |
4-oxo-1-phenyl-N-(2-phenylethyl)cinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19-13-7-8-14-20(19)26(18-11-5-2-6-12-18)25-21(22)23(28)24-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGDTMFAGZDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-phenethyl-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)
![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)



![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)


![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)


![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)